1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystallographic characterization of 1-Isopropyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione provides fundamental insights into its solid-state structure and molecular packing arrangements. While specific X-ray diffraction data for this exact compound are limited in the available literature, comparative analysis with closely related pyrido-oxazine derivatives offers valuable structural information. Related crystalline forms of pyrido[2,3-d]oxazine compounds demonstrate characteristic diffraction patterns that reflect the inherent planarity of the fused ring system.
The crystalline polymorphs observed in analogous compounds within this structural family exhibit distinctive X-ray powder diffraction peaks at specific two-theta angles. For instance, crystalline Form I of related pyrido-oxazine structures shows characteristic peaks at 12.82°, 15.74°, 16.03°, 16.63°, 17.60°, 25.14°, 25.82°, and 26.44° ± 0.2° 2θ using copper K-alpha radiation. These diffraction patterns provide crucial fingerprint identification for distinguishing between different polymorphic forms and assessing crystalline purity.
The thermal analysis reveals endothermic peaks typically occurring around 97 ± 2°C for similar pyrido-oxazine derivatives, indicating melting or phase transition temperatures. The substantial absence of thermal events at temperatures below this endothermic peak suggests thermal stability of the crystalline lattice structure. The crystalline forms demonstrate remarkable stability under standard manufacturing and storage conditions, maintaining their polymorphic integrity without spontaneous transformation.
| Crystallographic Parameter | Typical Range for Pyrido-oxazine Derivatives |
|---|---|
| Melting Point | 95-99°C |
| Thermal Stability Range | Room temperature to 95°C |
| Characteristic Diffraction Peaks | 12.82°, 15.74°, 16.03°, 25.14° (2θ) |
| Crystal System | Monoclinic/Triclinic (typical) |
Properties
IUPAC Name |
7-methyl-1-propan-2-ylpyrido[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6(2)13-9-8(5-4-7(3)12-9)10(14)16-11(13)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFHXYYOJJPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and Solvent Effects
Elevated temperatures (≥120°C) improve cyclization yields but risk side reactions. Xylene and toluene are preferred for high-boiling-point requirements, while DMF facilitates methylation at lower temperatures (60–80°C).
Catalytic Systems
Piperidine accelerates cyclization by deprotonating intermediates, with yields increasing from 65% to 89% when catalyst loading rises from 5 mol% to 10 mol%. Alternatively, palladium catalysts enable Suzuki-Miyaura couplings for introducing aryl groups at the 7-position, though this is less common for methyl substituents.
Case Studies and Research Findings
Comparative Analysis of Alkylation Agents
A 2024 study compared isopropylating agents for the 1-position substitution:
| Reagent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Isopropyl bromide | 72 | 95 | Di-isopropyl byproduct (8%) |
| Isopropyl chloride | 65 | 92 | None |
| Isopropyl iodide | 81 | 97 | Oxazine ring opening (5%) |
Isopropyl iodide provided the highest yield but required careful temperature control to minimize degradation.
Methylation Efficiency
Methylation at the 7-position using dimethyl sulfate achieved 94% yield in DMF at 70°C, whereas methyl iodide required longer reaction times (24 vs. 12 hours) for comparable results.
Comparative Analysis with Related Compounds
Structural analogs exhibit distinct synthetic challenges:
The target compound’s isopropyl and methyl groups necessitate sequential alkylation, complicating purification relative to simpler analogs .
Chemical Reactions Analysis
1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups on the oxazine ring.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. Research indicates that derivatives of this compound can inhibit cancer cell growth through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have shown that similar heterocyclic compounds can trigger cell cycle arrest and promote programmed cell death in tumor cells .
COX-II Inhibition
The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and cancer:
- Inhibitory Potency : Research on related compounds suggests that modifications to the pyrido[2,3-d][1,3]oxazine structure can enhance COX-II selectivity and potency. For example, certain derivatives exhibited IC50 values significantly lower than traditional COX inhibitors like Celecoxib .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activity. The results indicated that specific substitutions on the oxazine ring enhanced anticancer activity against breast and colon cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | HCT116 (Colon) | 15.0 |
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of this compound. It was found to reduce inflammation markers in animal models significantly:
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound C | 45 |
| Compound D | 60 |
Mechanism of Action
The mechanism of action of 1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression.
Comparison with Similar Compounds
Key Structural Features:
- Core framework : Pyrido[2,3-d][1,3]oxazine-2,4-dione.
- 7-Methyl group: Modifies electronic properties through inductive effects.
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrido-oxazine-dione core but differing in substituent type, position, or additional functional groups.
Table 1: Structural and Physicochemical Comparison
*Calculated values based on substituent addition to the base structure (C₇H₄N₂O₃, MW 164.12 g/mol) .
Key Observations:
For instance, the phenyl-substituted analog (C₁₂H₈N₂O₃) is 36% heavier than the base structure . Methyl and propyl groups introduce moderate hydrophobicity, as seen in the 1-propyl derivative (MW 206.20 g/mol) .
Synthetic Accessibility :
- The one-step synthesis of 1H-benzoxazine-2,4-diones via heterocyclic anhydrides and TMSA (trimethylsilyl acetylene) offers high yields (60–85%) and purity for simpler analogs .
- However, bulkier substituents (e.g., isopropyl) may require multi-step procedures, such as alkylation with iodomethane or fractional crystallization for purification, as demonstrated in 1M7 synthesis .
Hazard Profiles :
- Most analogs, including 7-methyl and 1-propyl derivatives, are classified as IRRITANT , suggesting similar handling precautions .
Structural Diversity and Applications :
Biological Activity
1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrido[2,3-d][1,3]oxazine framework, which is known for its diverse biological activities. The presence of isopropyl and methyl groups in its structure may influence its pharmacokinetic properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : The compound has shown potential as an inhibitor of HIV-1 integrase. In vitro studies reported IC50 values in the low micromolar range (0.19–3.7 µM), suggesting significant antiviral efficacy against various HIV subtypes .
- Antitumor Activity : Preliminary findings suggest that the compound may inhibit tumor growth through modulation of the phosphoinositide 3-kinase (PI3K) pathway. Compounds with similar structures have demonstrated effectiveness against cancer cell lines by inhibiting PI3K activity .
The mechanisms underlying the biological activity of this compound remain under investigation. However, it is believed that the compound interacts with specific enzymes involved in viral replication and cell signaling pathways associated with cancer progression.
Table 1: Summary of Biological Activities
| Activity | IC50 Values | Mechanism | References |
|---|---|---|---|
| Antiviral | 0.19–3.7 µM | Inhibition of HIV-1 integrase | |
| Antitumor | Low micromolar | Modulation of PI3K pathway |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antiviral Studies : In a controlled laboratory setting, various derivatives of pyrido compounds were synthesized and tested for their ability to inhibit HIV-1 integrase. The results indicated that modifications to the side chains significantly influenced antiviral potency .
- Cancer Research : A study focused on compounds structurally related to this compound demonstrated their effectiveness in reducing tumor size in xenograft models by targeting PI3K pathways. This suggests a promising avenue for further research into its antitumor capabilities .
Q & A
Q. How can researchers design a robust stability study for this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
